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Compound of Interest

Compound Name: AZ191

Cat. No.: B605721

AZ191 Cross-Reactivity Profile: A Comparative
Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the cross-reactivity of the protein kinase inhibitor
AZ191 with other protein kinases. The information is compiled from publicly available
experimental data to assist researchers in evaluating the selectivity of this compound.

Executive Summary

AZ191 is a potent inhibitor of Dual-specificity tyrosine-phosphorylation-regulated kinase 1B
(DYRK1B) with a reported IC50 of 17 nM.[1][2] While it demonstrates selectivity for DYRK1B
over the closely related kinases DYRK1A and DYRK2, broader screening has identified off-
target interactions.[1][2] This guide presents the available quantitative data on these
interactions, details the experimental methodologies used for their determination, and provides
a visual representation of a key signaling pathway influenced by DYRK1B.

Data Presentation

The following tables summarize the inhibitory activity of AZ191 against its primary target and
other protein kinases.

Table 1: Inhibitory Activity of AZ191 against DYRK Family Kinases
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DYRK1A 88 5.2-fold based substrate
phosphorylation assay

In vitro radioactivity-
DYRK2 1890 111-fold based substrate
phosphorylation assay

Data sourced from the Chemical Probes Portal and a 2014 publication in the Biochemical
Journal.[1][2][3][4]

Table 2: Off-Target Kinase Interactions of AZ191 Identified by KINOMEscan®

A KINOMEscan® screen of over 400 kinases was performed with 1 uM of AZ191. The
following non-mutated kinases were identified as hits.[1] Quantitative percentage of inhibition or
dissociation constant (Kd) values for these interactions are not readily available in the public

domain.
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Off-Target Kinase

CIT

DRAK1

DYRK1A

MEKS

MKNK2

PRKD2

RPS6KA4

YSKA4

Data sourced from the Chemical Probes Portal.[1]

Experimental Protocols

The data presented in this guide were generated using the following key experimental
methodologies:

In Vitro Radioactivity-Based Substrate Phosphorylation
Assay

This assay directly measures the catalytic activity of a kinase by quantifying the transfer of a
radiolabeled phosphate group from ATP to a substrate.

Methodology:

o Reaction Setup: The kinase of interest (e.g., purified DYRK1B, DYRK1A, or DYRK?2) is
incubated with a specific substrate peptide (e.g., Woodtide) in a kinase reaction buffer.[3]

e Inhibitor Addition: Varying concentrations of the test compound (AZ191) are added to the
reaction mixture. A control reaction with no inhibitor (vehicle, e.g., DMSO) is also prepared.
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« Initiation of Reaction: The kinase reaction is initiated by the addition of radiolabeled ATP,
typically [y-32P]ATP.[3]

 Incubation: The reaction mixtures are incubated at a controlled temperature (e.g., 30°C) for a
defined period to allow for substrate phosphorylation.

o Termination of Reaction: The reaction is stopped, often by the addition of a solution that
denatures the kinase, such as SDS-PAGE loading buffer.

e Separation: The reaction products are separated by SDS-PAGE to resolve the
phosphorylated substrate from the unreacted [y-32P]ATP.

» Detection and Quantification: The gel is dried and exposed to a phosphor screen or
autoradiography film. The amount of radioactivity incorporated into the substrate is quantified
using a phosphorimager or densitometry.

e |C50 Determination: The percentage of kinase inhibition at each AZ191 concentration is
calculated relative to the control. The IC50 value, the concentration of inhibitor required to
reduce kinase activity by 50%, is then determined by fitting the data to a dose-response
curve.

KINOMEscan® Competitive Binding Assay (DiscoverX)

This is a high-throughput affinity-based assay that measures the ability of a test compound to
compete with an immobilized, active-site directed ligand for binding to a large panel of kinases.

Methodology:

e Assay Principle: The assay is based on a competitive binding format where a test compound
(AZ191) competes with a proprietary, immobilized ligand for binding to the kinase active site.
The kinases are typically tagged with DNA for quantification by qPCR.

e Assay Components:
o Kinase Panel: A large panel of human kinases expressed and tagged.

o Immobilized Ligand: A kinase-directed ligand is immobilized on a solid support (e.g.,
beads).
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o Test Compound: The inhibitor to be profiled (AZ191).

 Incubation: The DNA-tagged kinase, the immobilized ligand, and the test compound (at a
fixed concentration, e.g., 1 uM) are incubated together to allow binding to reach equilibrium.

o Separation: The solid support with the immobilized ligand and any bound kinase is separated
from the unbound kinase.

o Quantification: The amount of kinase bound to the solid support is quantified by gPCR of the
associated DNA tag.

o Data Analysis: The results are typically reported as "percent of control,” where the control is
the amount of kinase bound in the absence of the test compound. A lower percentage
indicates a stronger interaction between the test compound and the kinase.

Mandatory Visualization

The following diagrams illustrate a key signaling pathway involving DYRK1B and the general
workflow of a kinase inhibitor profiling experiment.
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Caption: DYRK1B's role in cell cycle regulation.
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Caption: Workflow for kinase inhibitor profiling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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